3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine ring, a pyridazine moiety, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and diverse applications in scientific research.
Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
Pyridazinone derivatives have been reported to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Pathways
Pyridazinone derivatives have been reported to affect a wide range of biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
The pharmaceutical properties of pyridazinone derivatives are generally ideal for a cns drug in regard to water solubility, permeability, and lipophilicity .
Result of Action
Pyridazinone derivatives have been reported to exhibit a wide range of pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Introduction of the Pyridazine Moiety: The pyridazine ring is often introduced via cyclization reactions involving hydrazine derivatives and diketones or ketoesters.
Coupling Reactions: The final step involves coupling the piperidine and pyridazine moieties with a phenyl group through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the phenyl, piperidine, or pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1-piperidin-3-ylpropan-1-one: Similar structure but lacks the pyridazine moiety.
Pyridazin-3(2H)-one derivatives: Share the pyridazine ring but differ in other structural components.
Piperidine derivatives: Contain the piperidine ring but vary in other substituents.
Uniqueness
3-Phenyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)propan-1-one is unique due to the combination of the piperidine, pyridazine, and phenyl groups in its structure
Properties
IUPAC Name |
3-phenyl-1-(3-pyridazin-3-yloxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-18(11-10-15-6-2-1-3-7-15)21-13-5-8-16(14-21)23-17-9-4-12-19-20-17/h1-4,6-7,9,12,16H,5,8,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKIUVKIXUZLFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=CC=C2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.